molecular formula C10H9N3O2 B1401240 2-Methyl-8-nitroquinolin-7-amine CAS No. 1351516-02-3

2-Methyl-8-nitroquinolin-7-amine

Cat. No.: B1401240
CAS No.: 1351516-02-3
M. Wt: 203.2 g/mol
InChI Key: IRINVSPFFGRSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-nitroquinolin-7-amine is a quinoline derivative, a class of compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinoline derivatives are widely studied due to their biological activities, including anticancer, antitumor, anti-inflammatory, and analgesic properties .

Preparation Methods

2-Methyl-8-nitroquinolin-7-amine can be synthesized through a two-step process starting from m-toluidine. The first step involves the Skraup synthesis, which produces a mixture of 7-methylquinoline and 5-methylquinoline in a 2:1 ratio. This mixture is then subjected to nitration using nitric acid and sulfuric acid to obtain this compound . Industrial production methods often employ similar synthetic routes, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methyl-8-nitroquinolin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-8-nitroquinolin-7-amine has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of other quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and Alzheimer’s disease.

    Industry: It is used in the development of dyes, catalysts, and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Methyl-8-nitroquinolin-7-amine involves its interaction with molecular targets and pathways within cells. For instance, it may inhibit specific enzymes or interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-8-nitroquinolin-7-amine can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

2-methyl-8-nitroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRINVSPFFGRSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302099
Record name 2-Methyl-8-nitro-7-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351516-02-3
Record name 2-Methyl-8-nitro-7-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351516-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-nitro-7-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-8-nitroquinoline (1.88 g, 10 mmol) and 1,1,1-trimethylhydrazinium iodide (3.03 g, 15 mmol) in anhydrous dimethyl sulfoxide (20 mL) was added potassium tert-butoxide as a solid (3.36 g, 30 mmol). The mixture was stirred at room temperature for 1 h. The mixture was then poured into saturated aqueous ammonium chloride, and extracted with EtOAc. The organic layer was concentrated and purified by column chromatography to give 2-methyl-8-nitroquinolin-7-amine as a yellow solid (300 mg).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-8-nitroquinolin-7-amine
Reactant of Route 2
2-Methyl-8-nitroquinolin-7-amine
Reactant of Route 3
2-Methyl-8-nitroquinolin-7-amine
Reactant of Route 4
2-Methyl-8-nitroquinolin-7-amine
Reactant of Route 5
2-Methyl-8-nitroquinolin-7-amine
Reactant of Route 6
2-Methyl-8-nitroquinolin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.